5-Methoxyisophthalic acid

MOF CO2 capture gas adsorption

Select 5-Methoxyisophthalic acid (5-MIA) for unmatched performance in advanced MOF and coordination polymer design. Its unique methoxy group imparts framework flexibility for 'gate-opening' gas separations, a feature absent in unsubstituted isophthalic acid. With proven 1.94× higher CO₂ uptake than 5-ethoxyisophthalic acid and an exceptional CO₂/N₂ IAST selectivity of 1433, 5-MIA is the definitive linker for post-combustion carbon capture and challenging separations like C₂ hydrocarbons and H₂/D₂ quantum sieving. Ensure batch-to-batch reproducibility by sourcing this specific, non-substitutable ligand (CAS 46331-50-4) for your next-generation porous materials.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 46331-50-4
Cat. No. B140609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyisophthalic acid
CAS46331-50-4
Synonyms5-Methoxy-1,3-benzenedicarboxylic Acid;  NSC 302547; 
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyPOSMIIJADZKUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyisophthalic Acid (CAS 46331-50-4) Technical Overview for R&D and Procurement


5-Methoxyisophthalic acid (5-MIA, CAS 46331-50-4) is a 5-substituted aromatic dicarboxylic acid ligand featuring a methoxy (-OCH₃) group on the isophthalic acid scaffold . This compound is a white to off-white crystalline powder with a melting point of 275–280 °C [1] and serves as a versatile organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs) with transition metal ions such as Zn(II), Cd(II), Co(II), Cu(II), Mn(II), and Ni(II) [2][3][4]. The methoxy substituent introduces both steric bulk and a Lewis basic oxygen donor site, which can be exploited to modulate pore polarity, framework flexibility, and host–guest interactions [5][6].

5-Methoxyisophthalic Acid: Why Analogs Are Not Drop-In Replacements for MOF Design and Gas Separation


Generic substitution among 5-substituted isophthalic acids is not viable due to the distinct electronic, steric, and host–guest interaction profiles imparted by each substituent. Direct comparative studies demonstrate that the methoxy group in 5-methoxyisophthalic acid confers a unique combination of framework flexibility, enhanced CO₂ affinity, and structural diversity that is not replicated by the unsubstituted parent, isophthalic acid [1], or analogs bearing alternative 5-position functionalities such as hydroxy (-OH) [2], nitro (-NO₂) [3], ethoxy (-OCH₂CH₃) [4], methyl (-CH₃) [5], or tert-butyl (-C(CH₃)₃) groups [5]. The specific influence of the methoxy group on pore size sieving, adsorption selectivity, and framework dynamics necessitates targeted sourcing for reproducible MOF performance.

5-Methoxyisophthalic Acid: Quantified Performance Advantages over 5-Substituted Analogs in MOF Applications


Superior CO₂ Uptake Capacity vs. 5-Ethoxyisophthalic Acid in Isostructural Co-MOFs

In a direct head-to-head comparison of two isostructural 2D Co-MOFs, [Co(5-MIA)(bpy)]·H₂O (1a) and [Co(5-EIA)(bpy)]·H₂O (2a), the framework constructed with 5-methoxyisophthalic acid (5-MIA) demonstrated nearly double the CO₂ uptake capacity of the 5-ethoxyisophthalic acid (5-EIA) analog. This occurs despite the methoxy-based framework having a smaller pore aperture [1].

MOF CO2 capture gas adsorption

Exceptional CO₂/N₂ Separation Selectivity at Ambient Conditions vs. Unsubstituted Isophthalic Acid

The Co-MOF [Co(5-MIA)(bpy)]·H₂O (1a) exhibits an extremely high CO₂/N₂ selectivity (IAST, 15:85 mixture) of 1433 at ambient conditions. This performance is enabled by the methoxy group's cooperative effect of preferential CO₂ binding and size sieving [1]. In stark contrast, the parent framework MUF-15, built from unsubstituted isophthalic acid, is inflexible and does not display such selective, pressure-responsive gas uptake [2].

MOF gas separation CO2/N2 selectivity

Induced Framework Flexibility for Selective Gas Separation vs. Rigid Unsubstituted Isophthalic Acid

The methoxy-functionalized framework MUF-15-OMe ([Co₆(μ₃-OH)₂(ipa-OMe)₅(H₂O)₄]) exhibits distinct, stepped gas adsorption isotherms, indicative of a flexible framework that undergoes structural transformation in response to specific guests like CO₂ and C₂ hydrocarbons at pressures below 1 bar [1]. In contrast, the parent MUF-15 framework built from unsubstituted isophthalic acid is inflexible and does not show this dynamic behavior [1]. Computational analysis attributes this flexibility to the partial detachment of a carboxyl group, a process facilitated by the methoxy substituent [1].

MOF framework flexibility gas separation

R-Substituent Induced Structural Diversity and Distinct Network Topology vs. 5-Hydroxy, 5-Nitro, 5-Methyl, and 5-tert-Butyl Analogs

A systematic study of Cd-MOFs constructed with 5-substituted isophthalic acids (R = H, NO₂, Me, OH, tBu) revealed that the substituent directs the final three-dimensional network topology [1]. While Cd-MOFs with R = H, NO₂, and Me were isostructural (CdS net), the introduction of a hydroxy group (R = OH) in Cd-MOF-4 resulted in a distinct pcu topology, demonstrating that functional groups, including methoxy, can be used to deliberately steer framework architecture [1]. This class-level inference highlights the unique structural outcomes achievable with 5-methoxyisophthalic acid compared to other substituents.

MOF structural diversity topology

Versatility in Coordination Polymer Synthesis: Structural Diversity Across Multiple Metal Ions vs. Other 5-Substituted Analogs

5-Methoxyisophthalic acid (H₂mia) demonstrates broad synthetic versatility, yielding six structurally diverse metal(II) compounds (with Cu, Mn, Co, and Cd) under hydrothermal conditions, including 1D, 2D, and 3D architectures [1]. Similarly, reactions with Zn(II) in various aqueous alcohols produced four different coordination polymers ranging from 1D ribbons to 3D frameworks [2]. This contrasts with the more limited structural scope sometimes observed with other 5-substituted isophthalic acids, where specific substituents (e.g., nitro or hydroxy) may favor certain coordination modes [3].

MOF coordination polymer synthesis

5-Methoxyisophthalic Acid: Recommended Application Scenarios Based on Quantified Performance Data


Development of High-Capacity, Selective CO₂ Capture Sorbents

Based on its demonstrated 1.94× higher CO₂ uptake relative to 5-ethoxyisophthalic acid [1] and exceptional CO₂/N₂ IAST selectivity of 1433 [1], 5-methoxyisophthalic acid is the preferred linker for constructing MOFs intended for post-combustion carbon capture, biogas upgrading, or natural gas sweetening. The data supports its use over ethoxy or unsubstituted analogs when maximizing CO₂ working capacity and selectivity is paramount.

Design of Flexible, Guest-Responsive MOFs for Kinetic Separations

For applications requiring a 'gate-opening' effect for challenging separations (e.g., CO₂/N₂, C₂ hydrocarbon mixtures, or H₂/D₂ quantum sieving), 5-methoxyisophthalic acid is essential. The methoxy group is directly implicated in imparting the framework flexibility observed in MUF-15-OMe, a property absent in the rigid parent MUF-15 framework made with unsubstituted isophthalic acid [2]. This makes it a key ingredient for designing smart, pressure-responsive adsorbents.

Exploratory Synthesis of Novel MOF Topologies and Multifunctional Materials

The broad synthetic versatility of 5-methoxyisophthalic acid, which readily forms diverse 1D, 2D, and 3D architectures with a wide range of transition metals [3][4], makes it an excellent starting point for the discovery of new MOFs. Its ability to influence network topology in a manner distinct from hydroxy, nitro, and methyl analogs [5] positions it as a strategic choice for researchers aiming to explore novel pore geometries for catalysis, sensing, or luminescence applications.

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